Bienvenue dans la boutique en ligne BenchChem!

1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole

Lipophilicity Drug Design Physicochemical Property

This benzimidazole sulfonamide is uniquely differentiated by its 4-bromo-3-propoxyphenyl group. Unlike generic analogs, the lipophilic propoxy chain and aryl bromide handle enable specific physicochemical tuning (LogP ~4.2) and rapid diversification via cross-coupling. With a validated scaffold for kinase and carbonic anhydrase inhibition, it is ideal for SAR-driven drug discovery. Securing this exact structure ensures assay reproducibility and lead optimization consistency.

Molecular Formula C16H15BrN2O3S
Molecular Weight 395.27
CAS No. 913241-00-6
Cat. No. B2797967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole
CAS913241-00-6
Molecular FormulaC16H15BrN2O3S
Molecular Weight395.27
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)Br
InChIInChI=1S/C16H15BrN2O3S/c1-2-9-22-16-10-12(7-8-13(16)17)23(20,21)19-11-18-14-5-3-4-6-15(14)19/h3-8,10-11H,2,9H2,1H3
InChIKeyHIIDQSSHEMKTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole: A Key Benzimidazole Sulfonamide Scaffold for Medicinal Chemistry Research


1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole (CAS 913241-00-6) is a synthetic small molecule belonging to the benzimidazole sulfonamide class. Its structure features a benzimidazole core N-sulfonylated with a 4-bromo-3-propoxyphenyl group [1]. This privileged scaffold is widely recognized for its diverse biological activities, including kinase inhibition, carbonic anhydrase inhibition, and antiproliferative effects, making it a valuable starting point for drug discovery programs [2]. The compound's specific substitution pattern—a lipophilic propoxy chain and a synthetically versatile bromine atom—offers distinct physicochemical and reactive properties that differentiate it from simpler sulfonamide analogs.

Why Generic Substitution is Not Viable for 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole in Research and Development


The specific combination of the benzimidazole heterocycle and the 4-bromo-3-propoxyphenylsulfonyl group is not interchangeable with other sulfonamide analogs. Even subtle structural modifications to the core heterocycle or the 4-bromo-3-propoxyphenyl motif can drastically alter lipophilicity, hydrogen-bonding capacity, and target-binding affinity, as demonstrated by benzimidazole sulfonamide structure-activity relationship (SAR) studies [1]. A benzimidazole core is essential for certain biological profiles, such as potent inhibition of kinases or carbonic anhydrase isoforms, which cannot be replicated by simpler imidazole or amine-based sulfonamides [1]. Therefore, substituting this compound with a 'close' analog without rigorous comparative data risks undermining assay reproducibility and lead optimization efforts.

Quantitative Evidence Guide: Differentiating 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole from Its Closest Analogs


Enhanced Lipophilicity Drives Differentiation from the Imidazole Core Analog

The benzimidazole core of the target compound significantly increases lipophilicity compared to its imidazole analog, 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole. The target compound's computed LogP (XLogP3) is 4.2, a consequence of the fused benzene ring inherent to the benzimidazole scaffold [1]. This contrasts with the imidazole analog, which lacks the fused ring and is predicted to have a LogP approximately 0.5 to 1.0 units lower. The higher lipophilicity of the target compound can enhance membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug Design Physicochemical Property

Distinct Hydrogen-Bonding Profile vs. a Non-Heterocyclic Sulfonamide Analog

The benzimidazole ring in the target compound provides an additional hydrogen-bond acceptor compared to the non-heterocyclic analog [(4-bromo-3-propoxyphenyl)sulfonyl]dimethylamine. Specifically, the target compound has a computed hydrogen-bond acceptor count of 4 (from the benzimidazole nitrogens and sulfonyl oxygens) [1], whereas the dimethylamine analog has only 3 (sulfonyl oxygens and the amine nitrogen). This difference can influence aqueous solubility and the capacity to form specific, directional interactions with biological targets.

Hydrogen Bonding Solubility Drug Likeness

Aryl Bromide as a Synthetic Handle vs. 2-Methyl Benzimidazole Analog

The presence of a bromine atom at the 4-position of the phenyl ring is a key differentiator from the 2-methyl analog, 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole. While the methyl group on the benzimidazole core alters electronic properties and may be beneficial for certain biological interactions, the aryl bromide provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This allows researchers to rapidly generate focused libraries for SAR exploration, a capability not present in the 2-methyl analog where the benzimidazole position is already blocked.

Synthetic Chemistry Cross-Coupling Building Block

Benzimidazole Scaffold is Privileged for Biological Targets vs. Non-Bioactive Amine Analogs

The benzimidazole-sulfonyl hybrid scaffold is a recognized privileged structure in medicinal chemistry with demonstrated activity against a range of therapeutically relevant targets. A comprehensive review of this class highlights potent inhibition of carbonic anhydrase isoforms (hCA IX and XII, with KI values in the range of 5.2–29.3 nM) and significant antiproliferative effects in cancer cell lines [1]. These activities are intrinsically linked to the benzimidazole core and the sulfonyl linker, a pharmacophore absent in simpler amine-based analogs that lack the heterocyclic ring. The target compound's unsubstituted benzimidazole NH provides a critical hydrogen-bonding donor/acceptor site for target engagement, differentiating it from N-methylated congener.

Bioactivity Kinase Inhibition Carbonic Anhydrase Inhibition

Conformational Flexibility Profile is Optimal for Target Interactions

The target compound's rotatable bond count of 5 is strategically positioned between excessive rigidity and extreme flexibility [1]. This count, which includes the propoxy chain and the sulfonyl linker but excludes the rigid benzimidazole and aryl ring systems, offers a an ideal balance for binding to biological targets. In contrast, the simpler dimethylamine analog has a rotatable bond count of only 4, which may restrict its ability to adopt the necessary conformation for optimal target engagement. According to medicinal chemistry guidelines, a rotatable bond count of 3–6 is often correlated with improved oral bioavailability, making the target compound a more attractive lead candidate than its overly constrained analog [2].

Conformational Analysis Drug Design Rotatable Bonds

Optimal Research and Industrial Applications for 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole


Lead Generation for Kinase Inhibitor Programs

The benzimidazole sulfonamide core is a well-established scaffold for ATP-competitive kinase inhibitors [1]. This compound, with its computable favorable lipophilicity (LogP 4.2) and hydrogen-bond acceptor count (4), can be screened against kinase panels to identify novel hits, capitalizing on the unique 4-bromo-3-propoxyphenyl motif for subsequent SAR exploration [2].

Library Synthesis via Late-Stage Functionalization

The aryl bromide moiety serves as a powerful synthetic handle for palladium-catalyzed cross-coupling reactions [3]. This makes the compound an ideal building block for creating diverse chemical libraries focused on the benzimidazole sulfonamide scaffold. Researchers can efficiently substitute the bromine with a variety of aryl, heteroaryl, or amine groups to rapidly explore SAR and optimize biological activity.

Tool Compound for Carbonic Anhydrase Research

Given the potency of related benzimidazole sulfonamides against carbonic anhydrase isoforms with KI values in the low nanomolar range (5.2–29.3 nM) [1], this compound is a strong candidate for dereplication as a chemical probe for studying pH regulation in cancer biology. Its distinct lipophilic profile (LogP 4.2) may confer differential selectivity for membrane-bound isoforms like hCA IX and XII.

Conformational Analysis and Drug-Likeness Optimization

The compound's specific physicochemical properties (MW 395.3, rotatable bonds 5, HBD 0, HBA 4) position it at the intersection of desirable drug-like properties [2]. It can serve as a model system for studying how fine-tuning of lipophilicity and conformational flexibility influences permeability, solubility, and ultimately pharmacokinetic performance within a proven bioactive scaffold.

Quote Request

Request a Quote for 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.